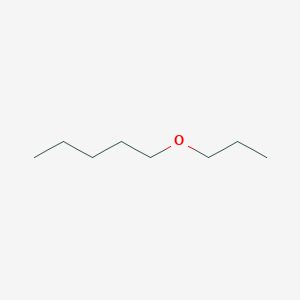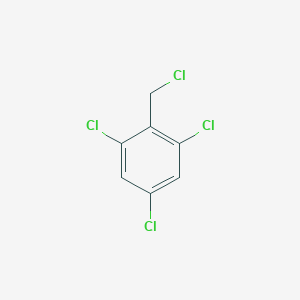
Methylphenyldivinylsilane
Descripción general
Descripción
Methylphenyldivinylsilane, also known as MPDVS, is a chemical compound that has been extensively studied for its potential applications in various fields. MPDVS is a silane-based compound that contains a vinyl group and a phenyl group, which makes it a versatile molecule for use in different chemical reactions.
Aplicaciones Científicas De Investigación
Methylphenyldivinylsilane has been used in various scientific research applications, including organic synthesis, polymer chemistry, and material science. Methylphenyldivinylsilane is used as a cross-linking agent in the synthesis of polymeric materials, such as silicones, which have applications in the medical industry. Methylphenyldivinylsilane is also used as a reagent in organic synthesis to introduce the vinyl and phenyl groups into various compounds. In addition, Methylphenyldivinylsilane has been used in the preparation of functionalized nanoparticles for biomedical applications.
Mecanismo De Acción
The mechanism of action of Methylphenyldivinylsilane involves the reaction of the vinyl and phenyl groups with other compounds. The vinyl group can participate in radical reactions, such as polymerization and cross-linking, while the phenyl group can participate in electrophilic aromatic substitution reactions. The silane group can also participate in hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond to an unsaturated carbon-carbon bond.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methylphenyldivinylsilane. However, studies have shown that Methylphenyldivinylsilane is not toxic to cells and has low cytotoxicity. Methylphenyldivinylsilane has also been used as a coating material for biomedical devices, such as stents, due to its biocompatibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methylphenyldivinylsilane in lab experiments include its versatility in different chemical reactions, its low toxicity, and its biocompatibility. However, the limitations of using Methylphenyldivinylsilane include its high cost, the need for specialized equipment for its synthesis, and its limited availability.
Direcciones Futuras
There are several future directions for Methylphenyldivinylsilane research, including its use in the synthesis of new materials, such as functionalized nanoparticles, and its use in biomedical applications, such as drug delivery systems. Methylphenyldivinylsilane can also be used in the synthesis of new polymers with unique properties, such as shape memory polymers, which have applications in the aerospace industry. In addition, the use of Methylphenyldivinylsilane in the synthesis of new catalysts for organic reactions is an area of future research.
Propiedades
Número CAS |
17983-32-3 |
|---|---|
Nombre del producto |
Methylphenyldivinylsilane |
Fórmula molecular |
C11H14Si |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
bis(ethenyl)-methyl-phenylsilane |
InChI |
InChI=1S/C11H14Si/c1-4-12(3,5-2)11-9-7-6-8-10-11/h4-10H,1-2H2,3H3 |
Clave InChI |
AMGAACTXBLZKQR-UHFFFAOYSA-N |
SMILES |
C[Si](C=C)(C=C)C1=CC=CC=C1 |
SMILES canónico |
C[Si](C=C)(C=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


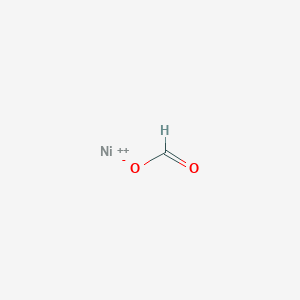

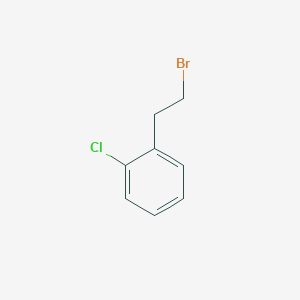
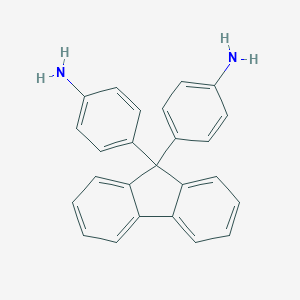

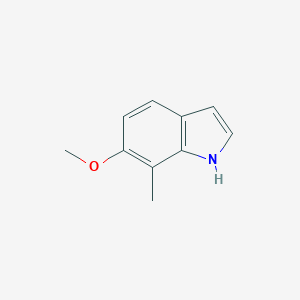

![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)
